molecular formula C4HClFN3O2 B11796958 2-Chloro-4-fluoro-5-nitropyrimidine CAS No. 1416373-40-4

2-Chloro-4-fluoro-5-nitropyrimidine

Cat. No.: B11796958
CAS No.: 1416373-40-4
M. Wt: 177.52 g/mol
InChI Key: ZAGRRWPIYKNPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Halogenated Nitropyrimidines in Contemporary Organic Synthesis

Halogenated nitropyrimidines are a class of organic molecules that have garnered considerable attention in synthetic chemistry. The presence of both halogen and nitro groups on the pyrimidine (B1678525) ring imparts unique reactivity to these compounds. The halogen atoms, typically chlorine or fluorine, act as versatile leaving groups, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups onto the pyrimidine core. guidechem.comnih.gov

The nitro group, being a strong electron-withdrawing group, activates the pyrimidine ring towards nucleophilic attack. This electronic effect, combined with the inherent reactivity of the halogen substituents, makes halogenated nitropyrimidines valuable intermediates in the synthesis of more complex molecules. guidechem.com The strategic placement of these functional groups allows for regioselective transformations, a crucial aspect in the design of intricate molecular architectures. nih.gov Furthermore, the introduction of halogens can significantly modify the physicochemical properties of the parent molecule, influencing factors such as lipophilicity and metabolic stability. nih.gov

Strategic Importance of Pyrimidine Core Structures in Heterocyclic Chemistry

The pyrimidine scaffold is a fundamental heterocyclic motif found in a vast number of biologically active compounds and natural products. nih.govresearchgate.net Its presence in the nucleobases cytosine, thymine, and uracil (B121893) underscores its critical role in the structure of DNA and RNA. numberanalytics.com This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry and drug discovery. nih.govtandfonline.com

The versatility of the pyrimidine ring allows for extensive functionalization at various positions, enabling the creation of diverse chemical libraries for screening against a multitude of biological targets. researchgate.nettandfonline.com Compounds incorporating the pyrimidine core have demonstrated a broad spectrum of pharmacological activities. The synthetic accessibility and the ability to modulate the biological profile through structural modifications have solidified the pyrimidine framework as a privileged structure in the development of new therapeutic agents. nih.govresearchgate.net

Rationale for Comprehensive Research on 2-Chloro-4-fluoro-5-nitropyrimidine

The specific compound, this compound, presents a unique combination of reactive sites, making it a highly attractive building block for synthetic chemists. The differential reactivity of the chlorine and fluorine atoms offers the potential for sequential and selective substitution reactions. Typically, the chlorine at the 2-position is more susceptible to nucleophilic displacement than the fluorine at the 4-position. This hierarchy in reactivity allows for a controlled and stepwise elaboration of the pyrimidine core.

The presence of the nitro group at the 5-position further enhances the electrophilicity of the pyrimidine ring, particularly at the 4- and 6-positions, influencing the regioselectivity of nucleophilic aromatic substitution reactions. This distinct electronic and steric environment provides a powerful tool for the synthesis of specifically substituted pyrimidines that would be challenging to access through other synthetic routes.

The potential applications of derivatives synthesized from this compound are vast, spanning from materials science to medicinal chemistry. The ability to introduce various functionalities with high regiocontrol opens up avenues for the creation of novel compounds with tailored properties. Therefore, a thorough investigation into the reactivity and synthetic utility of this compound is crucial for unlocking its full potential as a versatile synthetic intermediate.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 1261803-05-7 sigmaaldrich.com
Linear Formula C5H2ClFN2O2 sigmaaldrich.com
Purity 95% sigmaaldrich.com
Physical Form Solid sigmaaldrich.com
Storage Temperature Inert atmosphere, 2-8°C sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1416373-40-4

Molecular Formula

C4HClFN3O2

Molecular Weight

177.52 g/mol

IUPAC Name

2-chloro-4-fluoro-5-nitropyrimidine

InChI

InChI=1S/C4HClFN3O2/c5-4-7-1-2(9(10)11)3(6)8-4/h1H

InChI Key

ZAGRRWPIYKNPOU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=N1)Cl)F)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Fluoro 5 Nitropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Chloro-4-fluoro-5-nitropyrimidine

The SNAr reactions of this compound serve as a versatile platform for the synthesis of a wide array of substituted pyrimidine (B1678525) derivatives. The general mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex, although concerted pathways have also been proposed and are a subject of ongoing investigation chemrxiv.org.

Computational Modeling of SNAr Transition States and Intermediates

Computational chemistry, particularly density functional theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms that are often difficult to probe experimentally. For the SNAr reactions of this compound, computational modeling can provide detailed insights into the structures and energies of transition states and intermediates.

The formation of a Meisenheimer complex is a cornerstone of the classical SNAr mechanism. Computational studies on related nitropyrimidines have explored the geometry and stability of these intermediates chemrxiv.org. For this compound, nucleophilic attack at the C2 or C4 position would lead to the formation of a tetrahedral intermediate where the negative charge is delocalized over the pyrimidine ring and the nitro group.

While the stepwise mechanism involving a discrete Meisenheimer intermediate is widely accepted, recent computational and experimental evidence suggests that some SNAr reactions may proceed through a concerted mechanism, where bond formation with the nucleophile and bond cleavage with the leaving group occur in a single step strath.ac.ukstrath.ac.uk. In such a scenario, the Meisenheimer complex would represent a transition state rather than a true intermediate.

The mechanistic pathway, whether stepwise or concerted, is influenced by several factors, including the nature of the leaving group, the nucleophile, and the stability of the putative intermediate. Computational studies can map the potential energy surface of the reaction, allowing for the identification of stationary points corresponding to intermediates and transition states. For this compound, the presence of good leaving groups (chloride and fluoride) and a highly activated ring system could potentially favor a concerted or a borderline mechanism where the Meisenheimer complex is a very transient species. DFT calculations can help to distinguish between these possibilities by analyzing the reaction energy profile and the nature of the transition state(s) strath.ac.uk.

Reactivity of Different Electrophilic Sites on this compound

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This effect, strongly amplified by the nitro group at C5, renders the carbon atoms bonded to the halogen substituents (C2 and C4) highly electrophilic and susceptible to nucleophilic attack.

In nucleophilic aromatic substitution reactions involving dihalogenated pyrimidines, the position of substitution is highly regioselective. For substrates like this compound, nucleophilic attack preferentially occurs at the C4 position, leading to the displacement of the fluoride (B91410) ion. This selectivity is governed by a combination of electronic factors. The C4 and C6 positions of the pyrimidine ring are inherently more activated towards nucleophilic attack than the C2 position. The powerful electron-withdrawing effect of the nitro group at C5 further enhances the electrophilicity of the adjacent C4 position.

While chlorine is generally a better leaving group than fluorine in the context of SN2 reactions, in SNAr reactions the trend is often reversed. The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. The high electronegativity of fluorine makes the carbon atom to which it is attached (C4) more electron-deficient and thus more susceptible to nucleophilic attack. This activation at the C4 position is the dominant factor driving the regioselectivity.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Halogenated Pyrimidines
SubstrateNucleophilePreferential Position of AttackReference
5-Chloro-2,4,6-trifluoropyrimidineAmmoniaC4 beilstein-journals.org
6-Alkoxy-4-chloro-5-nitropyrimidinePrimary AminesC4 chemrxiv.org
2,4-Dichloroquinazoline (analogue)AminesC4 nih.gov

The nitro group at the C5 position plays a crucial role in activating the pyrimidine ring for nucleophilic aromatic substitution. Its strong electron-withdrawing nature, operating through both inductive (-I) and resonance (-M) effects, significantly reduces the electron density of the aromatic system. This reduction in electron density lowers the energy barrier for the initial attack by a nucleophile.

The mechanism of SNAr involves two main steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbon atom (C4 or C2), forming a tetrahedral intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group (fluoride or chloride) is eliminated, and the aromaticity of the ring is restored.

Reduction Chemistry of the Nitro Group in this compound

The nitro group in this compound can be selectively reduced to an amino group, providing a synthetic route to valuable 5-aminopyrimidine derivatives. The choice of reducing agent and reaction conditions is critical to ensure that the reduction is chemoselective, meaning the nitro group is reduced without affecting the halogen substituents.

The transformation of the 5-nitro group to a 5-amino group is a synthetically important reaction. The resulting 5-amino-2-chloro-4-fluoropyrimidine is a versatile intermediate for the synthesis of more complex heterocyclic structures, particularly fused pyrimidine systems. Achieving this transformation requires conditions that are mild enough to avoid reductive dehalogenation (the removal of the chlorine or fluorine atoms). Fortunately, the reduction of an aromatic nitro group is generally more facile than the reduction of an aryl halide, allowing for a high degree of chemoselectivity.

A variety of methods can be employed for the chemoselective reduction of the nitro group on the pyrimidine ring.

Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst.

Palladium on Carbon (Pd/C): A widely used catalyst for nitro group reductions. It often provides high yields and selectivity under mild conditions of temperature and pressure.

Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): These are also highly effective catalysts for the hydrogenation of nitroarenes.

Raney Nickel: This catalyst can also be used, although it sometimes requires more forcing conditions which might increase the risk of dehalogenation.

Chemical Reduction: Several chemical reagents are effective for this transformation. These methods are often preferred when catalytic hydrogenation is not feasible due to substrate sensitivity or equipment limitations.

Metals in Acidic Media: A classic method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, commonly hydrochloric acid (HCl). The reaction of iron powder in acetic acid or with ammonium (B1175870) chloride is a particularly mild and selective variant.

Tin(II) Chloride (SnCl₂): This is a reliable and mild reducing agent for converting aromatic nitro compounds to anilines, often used in acidic solutions.

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can selectively reduce nitro groups in aqueous or mixed aqueous/organic solvent systems.

Table 2: Common Methods for Chemoselective Nitro Group Reduction
MethodReagents/CatalystTypical Conditions
Catalytic HydrogenationH₂, Pd/C or Pt/CMethanol or Ethanol, Room Temperature, 1-4 atm H₂
Chemical Reduction (Metal/Acid)Fe / HCl or Fe / NH₄ClEthanol/Water, Reflux
Chemical Reduction (Tin Salt)SnCl₂·2H₂O / HClEthanol, Reflux

Other Transformation Reactions of this compound

Beyond nucleophilic substitution of the halogens and reduction of the nitro group, the highly electron-deficient nature of the this compound ring may allow for other, less common transformations. One such possibility is a ring transformation reaction.

In some highly activated nitrogen-containing heterocyclic systems, nucleophilic attack can lead to the opening of the ring, followed by a recyclization to form a different heterocyclic or carbocyclic system. For example, studies on 1-methyl-3,5-dinitro-2-pyridone have shown that it can undergo a ring-opening reaction upon treatment with amines. nih.gov This process, known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, is a potential reaction pathway for highly electron-poor pyrimidines. Treatment of this compound with strong nucleophiles, particularly under forcing conditions, could potentially initiate a similar ring-opening cascade, leading to the formation of novel chemical structures. However, such transformations are highly dependent on the specific nucleophile and reaction conditions employed.

Coupling Reactions for Pyrimidine Functionalization

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. In the context of dihalogenated pyrimidines, the regioselectivity of the coupling is a critical consideration. For pyrimidines bearing two different halogen atoms, the reaction typically occurs preferentially at the more reactive C-X bond. While specific studies on this compound are not extensively detailed in the literature, valuable insights can be drawn from analogous systems like 2,4-dichloropyrimidine (B19661).

Research on 2,4-dichloropyrimidines has shown that Suzuki-Miyaura coupling occurs with high regioselectivity at the C4 position. mdpi.com This enhanced reactivity at C4 is attributed to the position being para to one of the ring nitrogens and ortho to the other, which leads to a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO) at this carbon, making it more susceptible to the oxidative addition step in the catalytic cycle. The electron-withdrawing nitro group at the C5 position in this compound is expected to further enhance the reactivity of both halogenated positions, but the inherent electronic preference for the C4 position is likely to dominate.

In a model Suzuki-Miyaura reaction between 2,4-dichloropyrimidine and phenylboronic acid, the C4-phenylated product was obtained in good yields. The choice of catalyst, base, and solvent significantly influences the reaction's efficiency. Systems based on palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Dihalopyrimidine

Data derived from studies on the analogous compound 2,4-dichloropyrimidine.

Aryl HalideCoupling PartnerCatalystBaseSolventYield of C4-Coupled Product
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O~80%
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₂CO₃Isopropanol~64%
2,4-DichloropyrimidinePhenylboronic AcidPd(PPh₃)₄K₃PO₄1,4-Dioxane~71%
Based on data from similar dihalopyrimidine systems. mdpi.com

Spectroscopic and Structural Elucidation of 2 Chloro 4 Fluoro 5 Nitropyrimidine

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

No experimental FTIR or Raman spectra for 2-Chloro-4-fluoro-5-nitropyrimidine have been reported in scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F Characterization

Specific ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound are not available in published research.

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Pathways

There is no published mass spectrometry data detailing the molecular ion peak or fragmentation pathways for this compound.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has not been determined by X-ray crystallography according to available scientific literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

No UV-Vis absorption spectra for this compound have been documented in research publications.

Theoretical and Computational Studies of 2 Chloro 4 Fluoro 5 Nitropyrimidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Detailed DFT calculations specific to 2-Chloro-4-fluoro-5-nitropyrimidine are not available in the reviewed literature.

Optimization of Molecular Conformations and Energetics

Specific data on the optimized molecular conformations and energetics of this compound is not present in the available search results.

Calculation of Electronic Descriptors: Fukui Indices, Molecular Electrostatic Potential (MESP), and Natural Bond Orbital (NBO) Analysis

There are no specific findings regarding the Fukui indices, MESP, or NBO analysis for this compound in the provided search results.

Quantum Chemical Predictions of Spectroscopic Parameters

Specific quantum chemical predictions of spectroscopic parameters for this compound are not found in the existing literature.

Vibrational Frequency Calculations and Assignment

No detailed vibrational frequency calculations and assignments for this compound have been reported.

NMR Chemical Shift Predictions and Correlation with Experimental Data

There is no information available on the theoretical prediction of NMR chemical shifts and their correlation with experimental data for this compound.

Simulation of Reaction Mechanisms and Energy Profiles

Simulations of reaction mechanisms and the corresponding energy profiles for this compound have not been described in the available literature.

Charge Distribution and Frontier Molecular Orbital (FMO) Analysis

Computational chemistry, often employing methods like Density Functional Theory (DFT), is a standard approach for analyzing the electronic properties of molecules. Such studies would typically involve geometry optimization of the this compound molecule, followed by calculations to determine various quantum chemical parameters.

Charge Distribution: A charge distribution analysis, such as a Natural Bond Orbital (NBO) analysis, would predict the partial atomic charges on each atom within the molecule. This information is crucial for understanding the molecule's electrostatic potential, reactivity, and intermolecular interactions. The highly electronegative fluorine, oxygen, and nitrogen atoms, along with the chlorine atom, would be expected to draw electron density, resulting in significant charge polarization across the pyrimidine (B1678525) ring.

Frontier Molecular Orbital (FMO) Analysis: FMO analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are key indicators of a molecule's chemical reactivity and kinetic stability.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy suggests a greater tendency to donate electrons to an electrophile.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy indicates a greater propensity to accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Without specific computational data, any further discussion on the precise values of atomic charges, HOMO-LUMO energies, and the shapes of these orbitals would be speculative. The generation of accurate data tables for charge distribution and FMO analysis would require dedicated quantum chemical calculations to be performed for this specific molecule.

Research Applications in Organic Synthesis and Advanced Materials

2-Chloro-4-fluoro-5-nitropyrimidine as a Building Block in Heterocyclic Synthesis

The inherent reactivity of this compound makes it an exceptional starting material for the synthesis of a wide range of heterocyclic compounds. The electron-withdrawing nature of the nitro group and the pyrimidine (B1678525) ring itself activates the halogen substituents towards nucleophilic substitution, allowing for the strategic introduction of various functionalities.

Synthesis of Novel Substituted Pyrimidines and Pyridine (B92270) Analogues

The chloro and fluoro atoms on the pyrimidine ring serve as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. This reactivity is the cornerstone for the synthesis of novel substituted pyrimidines. Research on related halopyrimidines has shown that the position of the substituents and the nature of the nucleophile can direct the substitution to specific sites on the ring. For instance, in related 2,4-dihalopyrimidines, the C4 position is often more susceptible to nucleophilic attack. This allows for the sequential and regioselective introduction of different nucleophiles, leading to the creation of a diverse library of 2,4-disubstituted pyrimidines.

While direct studies on this compound are not extensively reported in publicly available literature, the known reactivity of similar compounds suggests its high potential. By reacting it with a variety of nucleophiles such as amines, alcohols, and thiols, a vast array of substituted pyrimidines can be synthesized. These new derivatives can then be evaluated for their biological activities and other properties. Similarly, through ring transformation reactions, which are known to occur in some pyrimidine systems, it could potentially be used to synthesize substituted pyridine analogues.

Construction of Fused Nitrogenous Heterocyclic Scaffolds

The strategic placement of reactive sites on this compound also makes it a promising candidate for the construction of fused nitrogenous heterocyclic scaffolds. These are complex molecular architectures where one or more rings are fused to the initial pyrimidine core. Such structures are of great interest in medicinal chemistry due to their often-pronounced biological activities.

For example, by reacting this compound with a binucleophilic reagent, it is conceivable to construct fused systems like pyrimido[4,5-b] gsu.eduresearchgate.netoxazines or pyrimido[4,5-b] gsu.eduresearchgate.netthazines. The reaction would likely proceed through an initial nucleophilic substitution of one of the halogens, followed by an intramolecular cyclization involving the second nucleophilic group and the remaining halogen or the nitro group. The synthesis of pyrimido[5,4-d]pyrimidine (B1612823) derivatives, which are analogs of quinolines, has been reported from other pyrimidine precursors and has shown promising antileishmanial and antitrypanosomal activities. nih.gov This highlights the potential of using this compound to access novel fused heterocyclic systems with potential therapeutic applications.

Applications as an Intermediate in the Development of Agrochemicals and Dyes

The reactivity of this compound makes it an attractive intermediate for the synthesis of high-value chemicals, particularly in the agrochemical and dye industries.

In the realm of agrochemicals, related compounds have already demonstrated their utility. For instance, 2-chloro-4-fluoro-5-nitrobenzoic acid, a structurally similar compound, is a known intermediate in the synthesis of the herbicide saflufenacil. researchgate.netwipo.int This suggests that this compound could also serve as a key building block for the development of new herbicides, fungicides, or insecticides. The pyrimidine core is a common feature in many biologically active molecules, and the specific substitution pattern of this compound offers a unique starting point for the design of novel agrochemicals. A patent for a preparation process of 2-chloro-4-fluoro-5-nitrobenzaldehyde (B1590772) mentions its use as an important organic intermediate for synthesizing agricultural herbicides. gsu.edu

The field of dye chemistry also presents potential applications for this compound. Reactive dyes, which form a covalent bond with the fabric, often contain a heterocyclic core with reactive leaving groups. Fluoro-chloro-pyrimidine derivatives are known to be used in the synthesis of reactive dyes. google.com The presence of both chloro and fluoro substituents on the pyrimidine ring of this compound, activated by the nitro group, makes it a prime candidate for the development of new reactive dyes with potentially enhanced properties such as improved fixation and wash fastness.

Exploration in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, which can then be screened for biological activity. nih.govwiley.comopenaccessjournals.com The multi-reactive nature of this compound makes it an ideal scaffold for combinatorial library synthesis.

By leveraging the differential reactivity of the chloro and fluoro groups, it is possible to perform sequential substitutions with a variety of building blocks. This allows for the creation of a large library of compounds from a single starting material. For example, a library of amines could be reacted at one position, followed by a library of alcohols at another. This approach can generate thousands of unique compounds in a systematic and efficient manner. Such libraries are invaluable in the search for new drug candidates and other functional molecules. While specific applications of this compound in published combinatorial libraries are not prominent, its structural features align perfectly with the principles of this technology.

Utilization in the Preparation of Advanced Organic Materials

The unique electronic and structural features of this compound also suggest its potential use in the development of advanced organic materials. The electron-deficient pyrimidine ring, further functionalized with electron-withdrawing nitro and halogen groups, can be incorporated into larger conjugated systems to create materials with interesting optical and electronic properties.

For instance, substituted pyrimidines have been used in the development of organic light-emitting diodes (OLEDs). A related compound, 2-Chloro-5-fluoropyrimidine, is used to synthesize ligands for iridium complexes that exhibit high external quantum efficiency in OLEDs. ossila.com This points to the possibility of using this compound to create novel materials for optoelectronic applications. The ability to tune the electronic properties of the final material by carefully choosing the substituents that replace the chloro and fluoro groups makes this a promising avenue for research in materials science.

Conclusion and Future Research Directions

Summary of Key Contributions to the Chemistry of 2-Chloro-4-fluoro-5-nitropyrimidine

This compound has emerged as a significant heterocyclic intermediate, primarily due to the differential reactivity of its halogen substituents. The chlorine at the 2-position and the fluorine at the 4-position, activated by the electron-withdrawing nitro group at the 5-position, allow for selective and sequential nucleophilic aromatic substitution (SNAr) reactions. This has been a cornerstone of its synthetic utility, enabling the regioselective introduction of a wide array of functional groups.

Key contributions have centered on its use as a precursor for complex molecular architectures. For instance, its reaction with various nucleophiles, such as amines and thiols, has been instrumental in the synthesis of polysubstituted pyrimidines. These products are often key intermediates in the development of new pharmaceutical agents and agrochemicals. The controlled, stepwise displacement of the halogens is a major advantage, offering a strategic approach to building molecular complexity.

Identification of Remaining Challenges in Synthetic Methodologies

Despite its utility, the synthesis of this compound itself presents certain challenges. The multi-step preparation can be resource-intensive, and the use of harsh reagents like phosphorus oxychloride or strong nitrating acids raises environmental and safety concerns. google.comchemicalbook.com The development of greener, more efficient synthetic routes with higher atom economy remains a significant hurdle. google.com

Furthermore, controlling the regioselectivity of incoming nucleophiles can sometimes be problematic, especially with small or highly reactive nucleophiles that may not exhibit a strong preference for either the 2- or 4-position. While the general principle of fluorine being a better leaving group in SNAr reactions holds, exceptions can occur, leading to isomeric mixtures that are difficult to separate. The synthesis of related compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid has faced issues with isomer formation and requires carefully controlled, often low-temperature conditions to manage. google.com

Emerging Research Avenues in Reactivity and Mechanistic Understanding

Future research is trending towards a deeper mechanistic understanding of the reactions involving this compound. Kinetic studies, similar to those performed on analogous nitropyridine systems, could provide valuable insights into the factors governing the regioselectivity of nucleophilic attack. rsc.org Computational modeling and density functional theory (DFT) calculations are emerging as powerful tools to predict reaction outcomes and to rationalize the observed reactivity patterns.

There is also growing interest in expanding the reaction scope beyond traditional SNAr chemistry. The application of modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to the C-Cl bond of the pyrimidine (B1678525) ring could unlock novel synthetic pathways. Investigating the reactivity of the nitro group itself, for instance through reduction to an amino group, opens up further avenues for derivatization and the synthesis of fused heterocyclic systems. researchgate.net The study of its potential in cycloaddition reactions or other pericyclic processes is another underexplored area.

Prospective Utility of this compound in Chemical Discovery

The prospective utility of this compound in chemical discovery is substantial. Its role as a versatile building block is expected to grow, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry : The pyrimidine core is a well-established pharmacophore present in numerous approved drugs. The ability to precisely decorate the pyrimidine ring using this compound as a starting point makes it an attractive scaffold for generating libraries of novel compounds for high-throughput screening. Its derivatives could be explored as potential kinase inhibitors, antivirals, or anticancer agents. The strategic placement of fluorine can also enhance metabolic stability and binding affinity. nih.gov

Agrochemicals : Similar to its use in pharmaceuticals, this compound can serve as a key intermediate for new herbicides, fungicides, and insecticides. The pyrimidine scaffold is found in many commercial agrochemicals, and the introduction of specific substituents can be used to fine-tune the biological activity and selectivity.

Materials Science : The electron-deficient nature of the nitropyrimidine ring suggests potential applications in the development of novel organic electronic materials. By incorporating it into larger conjugated systems, it may be possible to create materials with interesting optical or electronic properties, such as those required for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-chloro-4-fluoro-5-nitropyrimidine, and how can impurities be minimized during the process?

  • Methodological Answer: Synthesis typically involves sequential halogenation and nitration of pyrimidine derivatives. For example, nitration of 2-chloro-4-fluoropyrimidine under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C can yield the nitro derivative. Impurities such as di-nitrated byproducts or dehalogenated intermediates may form; these can be mitigated via low-temperature reaction control and purification by recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • ¹H/¹³C NMR : Identifies substituent positions on the pyrimidine ring. For instance, the fluorine atom at C4 causes distinct splitting patterns in adjacent proton signals .
  • FT-IR : Confirms nitro (NO₂) stretches near 1520–1350 cm⁻¹ and C-F stretches at 1100–1000 cm⁻¹.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 192.5 for C₄HClFN₃O₂) .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer:

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335 risk).
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths and angles. For example, intramolecular hydrogen bonds (e.g., N–H⋯N) in pyrimidine derivatives can stabilize specific conformations, as observed in related compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine. Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° for phenyl groups) clarify steric effects .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer: The electron-withdrawing nitro and fluorine groups activate the pyrimidine ring for NAS at the C2 and C5 positions. Computational studies (e.g., DFT calculations) can map charge distribution, showing higher electrophilicity at C5 due to the nitro group’s resonance effects. Experimental validation via kinetic studies (e.g., reaction with amines in DMF at 60°C) confirms regioselectivity .

Q. How can HPLC-MS be optimized to detect trace impurities of this compound in pharmaceutical intermediates?

  • Methodological Answer: Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30). MS parameters: ESI+ mode, MRM transitions targeting m/z 192.5 → 146.0 (parent → fragment). Limit of detection (LOD) can reach 0.1 ppm with post-column infusion to enhance ionization .

Q. What role do non-covalent interactions (e.g., C–H⋯π) play in the solid-state stability of this compound crystals?

  • Methodological Answer: SC-XRD reveals weak C–H⋯O and C–H⋯π interactions between adjacent molecules, forming polymeric chains. For example, methyl groups (C61) act as donors to methoxy acceptors (O5), stabilizing the crystal lattice. Hirshfeld surface analysis quantifies these contributions, showing ~15% of total stabilization energy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.